molecular formula C9H13N3O2 B6145899 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide CAS No. 2137503-43-4

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide

Cat. No. B6145899
CAS RN: 2137503-43-4
M. Wt: 195.2
InChI Key:
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Description

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide (2-AMPMP) is a small molecule that has been studied extensively for its potential application in scientific research. It is a derivative of the amino acid glycine and has a molecular weight of 170.2 g/mol. 2-AMPMP has been found to have a variety of biochemical and physiological effects, making it an attractive compound for further exploration.

Scientific Research Applications

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide has been studied extensively for its potential application in scientific research. It has been used in studies of the structure and function of proteins, in studies of drug metabolism, and in studies of cell signaling. Additionally, 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide has been used in studies of the immune system and in studies of the effects of environmental toxins on human health.

Mechanism of Action

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide is believed to act as an inhibitor of protein kinase C (PKC). PKC is an enzyme that is involved in the regulation of cell signaling and is involved in the regulation of a variety of metabolic processes. By inhibiting the activity of PKC, 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide may be able to regulate the activity of a variety of other enzymes and proteins.
Biochemical and Physiological Effects
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide has been found to reduce inflammation and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide is not very soluble in organic solvents, which may limit its use in certain experiments.

Future Directions

The potential applications of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide are numerous and varied. Future research could explore its potential use as a therapeutic agent for the treatment of diseases such as cancer and inflammation. Additionally, further research could be conducted to explore the potential of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide as an inhibitor of drug metabolism, as well as its potential use in the development of novel drugs. Finally, research could be conducted to explore the potential of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide as a tool for studying the structure and function of proteins.

Synthesis Methods

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide is synthesized through an acid-catalyzed reaction between glycine and 3-methyl-1-propanol. The reaction is carried out in a mixture of acetic acid, pyridine, and water, and results in a 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide product. The reaction is typically carried out at a temperature of 80°C and a pH of 4.0.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide' involves the condensation of 3-aminopyridine-4-carboxaldehyde with N-methylpropanamide followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "3-aminopyridine-4-carboxaldehyde", "N-methylpropanamide", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Condensation of 3-aminopyridine-4-carboxaldehyde with N-methylpropanamide in methanol and acetic acid to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to yield the desired product, 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide." ] }

CAS RN

2137503-43-4

Product Name

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide

Molecular Formula

C9H13N3O2

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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